KM-233

Description

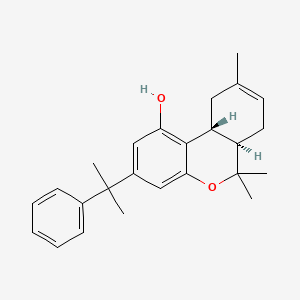

This compound belongs to the class of synthetic cannabinoids, characterized by a benzo[c]chromen core with a hydroxyl group at position 1 and a 2-phenylpropan-2-yl substituent at position 2. Its stereochemistry is defined by the 6aR,10aR configuration, which critically influences its binding affinity to cannabinoid receptors (CB1 and CB2) . The IUPAC name reflects its structural complexity: a bicyclic framework with methyl groups at positions 6, 6, and 9, and a tetrahydrobenzo[c]chromen system fused to a phenolic ring.

Synthetic routes for this compound involve multi-step organic reactions, such as cyclization and functional group modifications. For example, intermediates like bicyclic resorcinol derivatives are treated with BF₃·Et₂O to facilitate stereoselective ring closure . The 2-phenylpropan-2-yl group is introduced via nucleophilic substitution or coupling reactions, ensuring precise regiochemistry .

Properties

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYXCXRHVALIJD-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628263-22-9, 797793-15-8 | |

| Record name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628263-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KM-233 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMV7S3C3B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol, (6aR,10aR)-rel- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAJ4486BWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (6aR,10aR)-6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a synthetic cannabinoid that exhibits significant biological activity through interaction with cannabinoid receptors. Understanding its pharmacological effects is critical for evaluating its potential therapeutic applications and safety profile.

Chemical Structure and Properties

This compound belongs to a class of substances known as cannabinoids. Its structure includes multiple chiral centers and a complex polycyclic framework that is characteristic of many cannabinoids. The molecular formula is with a molecular weight of approximately 386.57 g/mol.

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound involves its interaction with the cannabinoid receptors , particularly the CB1 and CB2 receptors. Research indicates that it acts as an agonist at these receptors:

- CB1 Receptor : Primarily located in the central nervous system, activation of CB1 is associated with psychoactive effects and modulation of neurotransmitter release.

- CB2 Receptor : Found mainly in the immune system, CB2 activation plays a role in anti-inflammatory responses and immune modulation.

Studies have shown that this compound can induce various signaling pathways upon receptor activation. For instance, it has been reported to stimulate the secretion of cytokines such as IL-6 and IL-10 in human primary leukocytes through CB2 receptor activation .

Pharmacological Effects

The pharmacological effects of (6aR,10aR)-6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol include:

- Analgesic Properties : Exhibits pain-relieving effects by modulating pain pathways in the central nervous system.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through CB2 receptor activation.

- Neuroprotective Effects : May offer protective benefits against neurodegenerative conditions by influencing neuronal survival pathways.

Case Study 1: Immunomodulatory Effects

A study conducted on human peripheral blood mononuclear cells (PBMCs) revealed that treatment with this compound led to a significant increase in IL-6 and IL-10 levels. This immunomodulatory effect was attributed to its selective action on the CB2 receptor . The response was completely blocked by a CB2-selective inverse agonist, confirming the specificity of action.

Case Study 2: Pain Management

In animal models of chronic pain, administration of this compound resulted in a marked reduction in pain sensitivity. The analgesic effect was linked to its ability to activate central cannabinoid receptors .

Comparative Analysis of Cannabinoids

The following table summarizes the biological activities of selected cannabinoids compared to (6aR,10aR)-6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol:

| Cannabinoid | CB1 Agonism | CB2 Agonism | Analgesic Effect | Anti-inflammatory Effect |

|---|---|---|---|---|

| Compound A | High | Moderate | Yes | Yes |

| Compound B | Moderate | High | Yes | Yes |

| (6aR,10aR)-6,6,9-trimethyl... | High | High | Yes | Yes |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Cannabinoids

Key Observations:

HU-210’s 2-methyloctan-2-yl substituent and hydroxymethyl group at C9 contribute to its exceptional CB1 affinity and metabolic stability .

Stereochemical Influence: The 6aR,10aR configuration (shared with Δ⁹-THC and HU-210) is crucial for agonist activity. In contrast, the 6aS,10aS configuration in HU-211 abolishes cannabinoid receptor binding but confers NMDA receptor antagonism .

Hydroxylation and Solubility :

- Diol-containing derivatives (e.g., Compound 70b ) exhibit improved aqueous solubility, which may reduce blood-brain barrier penetration and psychoactivity.

Receptor Binding and Selectivity

- Target Compound: Hypothesized to exhibit high CB1/CB2 affinity due to its bulky 3-substituent, which may mimic the endogenous ligand anandamide’s arachidonyl tail .

- HU-210 : Binds CB1 with Ki ≈ 0.06 nM, making it one of the most potent synthetic agonists. Its prolonged half-life is attributed to resistance to oxidative metabolism .

- Δ⁹-THC : Moderate affinity (Ki ≈ 40 nM for CB1) with partial agonism, leading to biphasic effects (e.g., analgesia at low doses, anxiety at high doses) .

Preparation Methods

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Electrophilic coupling | p-TSA, reflux | 53% |

| Cyclization | p-TSA, 80°C | 75%* |

| Demethylation | Boron tribromide, −15°C | 82% |

*Overall yield from (−)-trans-CBD.

Deconjugative Alkylation/Tsuji–Saegusa–Ito Oxidation Strategy

A modular route reported by Navaratne and Grenning employs deconjugative alkylation followed by Tsuji–Saegusa–Ito oxidation to access cyano-1,3-dienes, pivotal intermediates for benzochromene synthesis. Knoevenagel adducts derived from cyclohexenones undergo alkylation with organocuprates, followed by oxidation to install conjugated dienes. These dienes participate in Diels-Alder reactions or radical cyclizations to form the benzo[c]chromen core.

For KM-233, the cyclohexenone precursor (51) is activated with boron trifluoride and arylated with a lithiated 2-phenylpropan-2-yl cuprate (38). Subsequent phosphorylation with diethyl chlorophosphate yields the enol phosphate intermediate, which undergoes Heck coupling or Suzuki-Miyaura cross-coupling to introduce the aryl substituent. This method offers flexibility in modifying the C-ring but requires precise stoichiometry to avoid over-alkylation.

Advantages and Limitations

-

Advantages : High modularity; compatible with diverse aryl groups.

-

Limitations : Multi-step sequence; moderate yields (40–60%) in oxidation steps.

Intramolecular Nucleophilic Aromatic Substitution

Intramolecular cyclization of substituted 1-phenylpropan-3-ols provides a catalyst-free route to benzochromenes. Burgess et al. demonstrated this approach for fluorinated derivatives, where electron-deficient phenolic intermediates undergo spontaneous cyclization upon deprotection. For this compound, the 2-phenylpropan-2-yl group is introduced via Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst, followed by hydroxylation and cyclization under mild acidic conditions.

Critical Parameters

-

Electron-deficient intermediates : Enhance cyclization efficiency but complicate precursor synthesis.

-

Temperature control : Cyclization proceeds optimally at 50–60°C, minimizing dimerization.

Comparative Analysis of Synthetic Methods

| Method | Stereoselectivity | Yield Range | Scalability |

|---|---|---|---|

| Chiral pool synthesis | High (≥90% ee) | 50–75% | Moderate |

| Deconjugative alkylation/oxidation | Moderate | 40–60% | High |

| Intramolecular substitution | Low to moderate | 30–50% | Low |

The chiral pool method remains the most stereoselective, albeit reliant on scarce terpenoid precursors. The deconjugative alkylation route offers superior scalability for industrial applications but struggles with oxidation yields. Intramolecular substitution is operationally simple but less efficient for electron-rich systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for this compound, and how can purity be ensured?

- Methodology : Synthesis typically involves acid-catalyzed cyclization of resorcinol derivatives with terpenoid precursors. For example, BF₃·Et₂O in dry dichloromethane (DCM) at 0°C facilitates stereoselective formation of the benzochromen backbone . Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol ensures >95% purity. Confirm purity using HPLC (C18 column, UV detection at 220 nm) and NMR (¹H/¹³C) .

Q. How can researchers validate the stereochemical configuration of the compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in orthorhombic systems (e.g., P2₁2₁2₁ space group) and refine data using software like SHELX. Compare bond lengths (e.g., C–H = 0.93–0.98 Å) and torsion angles to reference structures . Alternatively, use NOESY NMR to confirm spatial proximity of methyl groups at positions 6 and 9 .

Q. What analytical techniques are essential for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., 2-phenylpropan-2-yl at position 3). Key signals: aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z: 388.2977 [M+H]⁺) .

- XRD : Resolve ambiguities in fused-ring conformation (e.g., tetrahydrobenzo[c]chromen backbone) .

Advanced Research Questions

Q. How can metabolic pathways be elucidated, and what are the primary oxidation sites?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human or rodent) and NADPH. Monitor phase I metabolites via LC-MS/MS. Key oxidation occurs at position 7 (methyl → -CH₂OH → -COOH) .

- Phase II Analysis : Identify glucuronide conjugates using β-glucuronidase inhibition assays. Quantify metabolites with stable isotope-labeled internal standards .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at position 6) to track metabolic fate .

Q. How can contradictions in toxicity data for structurally related cannabinoids be resolved?

- Methodology :

- Comparative Studies : Use isogenic cell lines (e.g., HepG2, HEK293) to compare cytotoxicity (MTT assay) and genotoxicity (Comet assay) across analogs like HU-210 (CAS 112830-95-2) .

- Dose-Response Modeling : Apply Hill equation to reconcile discrepancies in LD₅₀ values reported for varying substituents (e.g., 2-methyloctan-2-yl vs. pentyl) .

- Meta-Analysis : Aggregate data from public databases (PubChem, ChEMBL) using cheminformatics tools (e.g., KNIME) to identify structure-toxicity trends .

Q. What strategies are effective for designing photoaffinity probes to study receptor interactions?

- Methodology :

- Probe Synthesis : Introduce a photoreactive group (e.g., diazirine or dithiolane) at position 9-hydroxymethyl. Confirm retention of receptor binding via competitive displacement assays (e.g., against [³H]CP55,940) .

- Validation : UV irradiation (365 nm) to crosslink the probe to CB₁/CB₂ receptors. Confirm covalent binding via SDS-PAGE and Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.